

A Comparative Analysis of Oliceridine and Other Intravenous Opioids: An Indirect Treatment Comparison

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Compound of Interest

Compound Name: *Oliceridine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous (IV) opioid **oliceridine** with other commonly used IV opioids, including morphine, hydromorphone, and fentanyl. The information is based on available clinical trial data and indirect treatment comparisons (ITCs), offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Oliceridine, a G protein-biased agonist at the μ -opioid receptor, has demonstrated comparable analgesic efficacy to morphine in treating moderate to severe acute pain.^{[1][2][3][4][5][6]} Notably, indirect evidence suggests a potentially improved safety profile for **oliceridine**, particularly concerning certain adverse events, when compared to other IV opioids. This guide synthesizes the available data on efficacy and safety, details the experimental protocols of key clinical trials, and visualizes the underlying pharmacological pathways and comparative methodologies.

Data Presentation

The following tables summarize the quantitative data from head-to-head and indirect comparisons of **oliceridine** with other IV opioids.

Table 1: Comparison of Efficacy and Safety of **Oliceridine** vs. Morphine (Direct Comparison from APOLLO-1 & APOLLO-2 Trials)

Outcome Measure	Oliceridine (0.35 mg and 0.5 mg demand doses)	Morphine (1 mg demand dose)	Study Population
Analgesic Efficacy			
Responder Rate (vs. Placebo)	Statistically superior to placebo (P<0.0001)[2][7]	Statistically superior to placebo	Postoperative pain (bunionectomy, abdominoplasty)[2][7]
Non-inferiority to Morphine	Demonstrated non-inferiority[2][7][8]	-	Postoperative pain (bunionectomy, abdominoplasty)[2][7][8]
Safety and Tolerability			
Nausea and Vomiting	Lower proportion of patients experiencing nausea or vomiting compared to morphine[7]	Higher incidence	Postoperative pain (abdominoplasty)[7]
Respiratory Safety Burden (RSB)	Numerically lower, but not statistically different from morphine[2][7]	-	Postoperative pain (bunionectomy, abdominoplasty)[2][7]
Composite Safety Endpoint (Nausea, vomiting, sedation, dizziness, pruritus, hypoxia)	Odds Ratio ~0.5 (pooled data), suggesting a better safety profile at equianalgesic doses[9][10]	-	Postoperative pain (bunionectomy, abdominoplasty)[9][10]

Table 2: Indirect Treatment Comparison of Gastrointestinal Adverse Events: **Oliceridine** vs. Hydromorphone and Fentanyl

Comparison	Outcome	Result	Patient Population (for Oliceridine arm)
Oliceridine vs. Hydromorphone			
Incidence of Nausea and/or Vomiting Requiring Antiemetics	Oliceridine significantly reduced the incidence in orthopedic surgery and pooled data.[1][9] [11][12] Not statistically significant in plastic surgery.[1][9] [11][12]	Orthopedic and Plastic Surgery	
Oliceridine vs. Fentanyl			
Incidence of Nausea and/or Vomiting	Trend toward reduced risk with oliceridine, but not statistically significant.[12][13]	Orthopedic and Plastic Surgery (pooled)	

Experimental Protocols

APOLLO-1 and APOLLO-2 Phase III Trials (Oliceridine vs. Morphine and Placebo)

These were multicenter, randomized, double-blind, placebo- and active-controlled studies in patients with moderate-to-severe acute pain following bunionectomy (APOLLO-1) and abdominoplasty (APOLLO-2).[2][3][4][5][7][14][15]

- Patient Population: Adults aged 18-75 with a pain score of ≥ 5 on a 0-10 Numeric Rating Scale (NRS) within 4 hours after surgery.[14]
- Treatment Arms:

- Placebo
- **Oliceridine** (1.5 mg loading dose, followed by patient-controlled analgesia (PCA) with 0.1 mg, 0.35 mg, or 0.5 mg demand doses)[2][3][5][7]
- Morphine (4 mg loading dose, followed by PCA with 1 mg demand doses)[2][3][5][7]
- Lockout Interval: 6 minutes for all PCA arms.[7][15]
- Primary Endpoint: Proportion of treatment responders over 24 hours (APOLLO-2) or 48 hours (APOLLO-1) for **oliceridine** regimens compared to placebo.[2][3][7] A responder was defined based on a composite of pain reduction and lack of rescue medication use.[4]
- Secondary Endpoints: Included a composite measure of respiratory safety burden (RSB) and comparison of responder rates versus morphine.[2][3][7]

ATHENA Phase III Safety Study (Oliceridine)

This was a phase 3, open-label, multicenter study to evaluate the safety and tolerability of **oliceridine** in a real-world setting.[1][16][17][18][19]

- Patient Population: 768 adult patients with moderate to severe acute pain requiring IV opioids, including both surgical (94%) and non-surgical conditions.[1][16][18]
- Treatment: IV **oliceridine** administered via clinician bolus or PCA. Multimodal analgesia was permitted in 84% of patients.[16][18]
- Endpoints: Safety was assessed through adverse event reporting, study discontinuations, and monitoring of clinical laboratory and vital signs.[16]

Indirect Treatment Comparison (ITC) Methodology

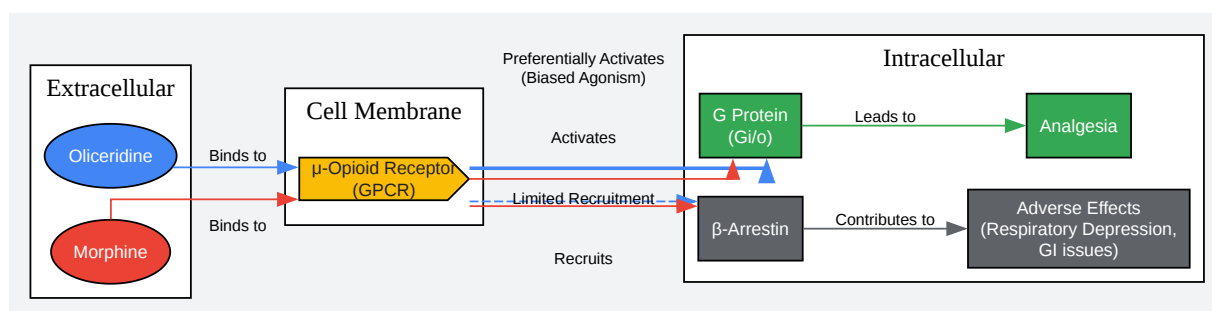
The ITC comparing **oliceridine** to hydromorphone and fentanyl for gastrointestinal adverse effects utilized the Bucher method, an adjusted indirect comparison technique.[9][20][21][22][23][24]

- Common Comparator: Morphine was used as the common comparator as there were no head-to-head trials between **oliceridine** and either hydromorphone or fentanyl.[1][9][11][12]

[\[25\]](#)

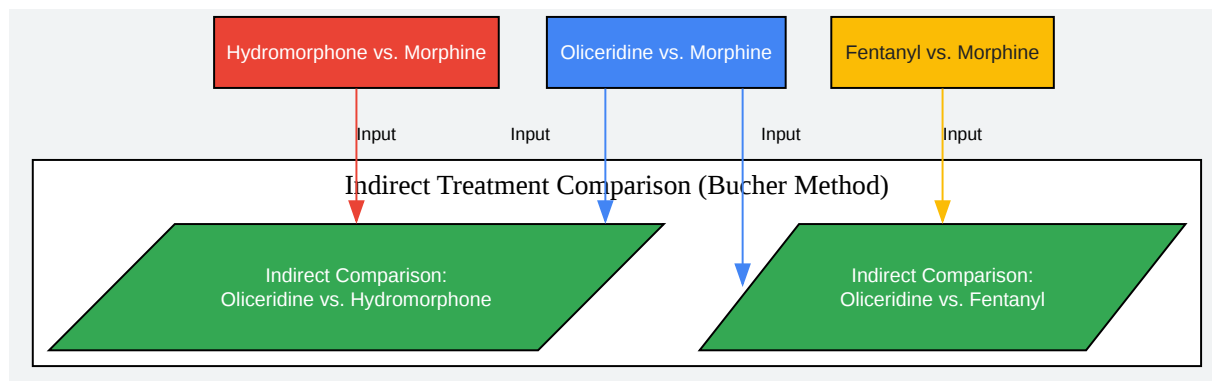
- Data Source: A systematic literature review identified randomized controlled trials of **oliceridine** versus morphine, and morphine versus either hydromorphone or fentanyl.[\[9\]](#)[\[12\]](#) Six RCTs were included in the analysis (2 for **oliceridine**, 3 for hydromorphone, and 1 for fentanyl).[\[9\]](#)[\[12\]](#)[\[25\]](#)
- Analysis: The relative treatment effects (e.g., risk difference) of **oliceridine** vs. morphine and hydromorphone/fentanyl vs. morphine were used to estimate the indirect effect of **oliceridine** vs. hydromorphone/fentanyl.

Mandatory Visualization



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Caption: **Oliceridine's** G protein-biased signaling pathway.



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